O-Butan-2-yl methylphosphonodithioate
Description
O-Butan-2-yl methylphosphonodithioate is an organophosphorus compound characterized by a phosphonodithioate backbone. Its structure features a methyl group bonded to the phosphorus atom and a butan-2-yl (sec-butyl) group attached via an oxygen atom. The dithioate moiety (two sulfur atoms bonded to phosphorus) distinguishes it from monothioate or non-sulfur-containing organophosphates.
Properties
CAS No. |
90689-71-7 |
|---|---|
Molecular Formula |
C5H12OPS2- |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
butan-2-yloxy-methyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C5H13OPS2/c1-4-5(2)6-7(3,8)9/h5H,4H2,1-3H3,(H,8,9)/p-1 |
InChI Key |
KRYJETXZKHADNF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OP(=S)(C)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butan-2-yl methylphosphonodithioate typically involves the reaction of butan-2-ol with methylphosphonodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include butan-2-ol, methylphosphonodithioic acid, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
O-Butan-2-yl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioate derivatives.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Butan-2-yl methylphosphonodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of O-Butan-2-yl methylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Discussion
- Stereochemical Effects: The sec-butyl group in this compound may confer stereoselective interactions in enzymatic systems, unlike the simpler ethyl groups in S,S-diethyl analogs .
- Pesticidal Efficiency : Methyl灭蚜磷’s carbamoyl group enhances target binding, whereas O-butan-2-yl derivatives may require structural optimization for similar efficacy .
- Synthetic Utility : The sec-butyl variant’s bulkiness could hinder reactivity in nucleophilic substitutions compared to smaller analogs, necessitating tailored reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
